molecular formula C13H17NO B8822181 3-Pentylisoindolin-1-one CAS No. 691863-84-0

3-Pentylisoindolin-1-one

Cat. No.: B8822181
CAS No.: 691863-84-0
M. Wt: 203.28 g/mol
InChI Key: UDTBMOVPABGZEV-UHFFFAOYSA-N
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Description

3-Pentylisoindolin-1-one is a nitrogen-containing heterocyclic compound characterized by a pentyl substituent at the 3-position of the isoindolinone core. Isoindolinones are pharmacologically significant scaffolds due to their prevalence in bioactive molecules, including kinase inhibitors and neuroprotective agents.

Properties

CAS No.

691863-84-0

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-pentyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C13H17NO/c1-2-3-4-9-12-10-7-5-6-8-11(10)13(15)14-12/h5-8,12H,2-4,9H2,1H3,(H,14,15)

InChI Key

UDTBMOVPABGZEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Isoindolin-1-one Derivatives

Structural and Substituent Variations

Key structural differences among isoindolin-1-one derivatives lie in their 3-position substituents, which dictate physicochemical and biological properties:

Compound 3-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Pentylisoindolin-1-one Pentyl (C₅H₁₁) C₁₃H₁₇NO 203.28* Not reported Amide, alkyl chain
3-Methylisoindolin-1-one Methyl (CH₃) C₉H₉NO 147.17 Not reported Amide, methyl group
3-Hydroxyisoindolin-1-one Hydroxyl (OH) C₈H₇NO₂ 149.15 153–224 (varies) Amide, hydroxyl
3-Aminoisoindolin-1-one Amino (NH₂) C₈H₈N₂O 148.16 Not reported Amide, amino group
3-(3-Chlorophenyl) derivative 3-Chlorophenyl C₁₅H₁₁Cl₂NO₃ 346.01 Not reported Amide, chloroaromatic

*Calculated based on structural formula.

Key Observations :

  • Lipophilicity : The pentyl group in this compound increases hydrophobicity compared to methyl or hydroxyl analogs, likely enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Hydroxy-substituted derivatives exhibit higher melting points (e.g., 218–224°C for 3-benzyl-3-hydroxy analogs) due to hydrogen bonding, whereas alkyl-substituted derivatives like this compound may have lower melting points .

Reactivity Trends :

  • Hydroxy and amino groups enable further derivatization (e.g., etherification, acylation), whereas alkyl groups like pentyl are less reactive .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy:
  • 3-Hydroxy Derivatives : Strong O–H stretches (~3300–3400 cm⁻¹) and amide C=O stretches (~1670–1700 cm⁻¹) dominate .
  • This compound : Expected to show C–H stretches from the pentyl chain (~2850–2960 cm⁻¹) and a C=O stretch near 1680 cm⁻¹, similar to 3-methyl analogs .
Solubility:
  • Hydroxy and amino derivatives exhibit higher polarity and solubility in polar solvents (e.g., ethyl acetate), while this compound is likely soluble in nonpolar solvents like n-hexane .

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